N-benzyloxetan-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyloxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)6-11-10-7-12-8-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGHRPVYBGSMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyloxetan 3 Amine and Analogues
Strategies for Oxetane (B1205548) Ring Formation
The formation of the oxetane ring is a fundamental challenge in organic synthesis due to the significant ring strain of approximately 25.5 kcal/mol. nih.govbeilstein-journals.org Despite this, several reliable methods have been established, which can be broadly categorized into intramolecular cyclizations, rearrangements of three-membered rings, and ring-opening reactions for more complex systems.
Intramolecular cyclization is a cornerstone of oxetane synthesis, typically involving the formation of a C-O bond. The Williamson ether synthesis is a classic and widely employed approach. acs.orgmagtech.com.cn This method involves a base-mediated nucleophilic substitution between an alcohol and a leaving group positioned in a 1,3-relationship on an acyclic precursor. acs.org While effective, yields can sometimes be moderate due to competing side reactions like Grob fragmentation. acs.orgbeilstein-journals.org The success of this approach is often substrate-dependent. acs.org For instance, Nelson and co-workers demonstrated a stereocontrolled synthesis of 2,4-substituted oxetanes starting from 1,3-diols, which are converted to acetoxybromides before cyclization with a base like sodium hydride. acs.org
Another powerful method for constructing the oxetane ring is the Paternò-Büchi reaction. wikipedia.orgorganic-chemistry.org This photochemical [2+2] cycloaddition occurs between a carbonyl compound (an aldehyde or ketone) in an excited state and an alkene in its ground state. wikipedia.orgnih.govslideshare.net The reaction mechanism can proceed through a diradical intermediate, particularly when the carbonyl compound is excited to its triplet state. nih.gov This method is highly versatile and atom-economical. beilstein-journals.org For example, the reaction of benzaldehyde (B42025) with 2-methyl-2-butene (B146552) yields a mixture of oxetane isomers. wikipedia.org The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by factors such as the electronic properties of the reactants and the stability of the intermediate biradicals. nih.govslideshare.net
| Cyclization Method | Key Reactants | General Conditions | Key Features |
| Williamson Etherification | 1,3-halohydrin or equivalent | Base (e.g., NaH) | Forms C-O bond; susceptible to fragmentation side reactions. acs.org |
| Paternò-Büchi Reaction | Aldehyde/Ketone + Alkene | UV light | Photochemical [2+2] cycloaddition; versatile and atom-economical. beilstein-journals.orgwikipedia.org |
The ring expansion of epoxides provides a thermodynamically favorable route to oxetanes, driven by the release of ring strain as the three-membered ring is converted to a four-membered one. nih.govbeilstein-journals.org This strategy often involves the use of sulfur ylides. researchgate.netillinois.edu For example, sulfonium (B1226848) and sulfoxonium ylides can react with epoxides to furnish the corresponding oxetane. illinois.eduacs.org This transformation is a key step in various synthetic sequences. Another approach involves the intramolecular opening of an epoxide by a tethered nucleophile. An acid-catalyzed epoxide opening can be employed to form the final oxetane ring in the synthesis of complex molecules like (−)-merrilactone A. beilstein-journals.org Lewis acid-catalyzed rearrangements of epoxides, such as those promoted by BF₃·OEt₂, can also facilitate the formation of new ring systems, although the direct conversion to an oxetane requires specific substrate architecture. researchgate.net
| Precursor | Reagent/Catalyst | Reaction Type | Outcome |
| Epoxide | Sulfur Ylide (e.g., Corey-Chaykovsky reagent) | Ring Expansion | Formation of an oxetane ring. acs.org |
| Epoxy alcohol | Lewis Acid (e.g., BF₃·OEt₂) | Intramolecular Rearrangement/Cyclization | Formation of a substituted oxetane. researchgate.net |
While the goal is often to create the oxetane ring, its inherent strain can also be strategically exploited. The ring-opening of pre-formed oxetanes serves as a powerful method for constructing complex polycyclic systems. acs.org This reactivity is typically triggered by Lewis or Brønsted acids, which activate the oxetane oxygen, making the ring susceptible to nucleophilic attack. beilstein-journals.orgnih.gov A notable application is in tandem reactions where a cross-coupling event is followed by an intramolecular ring opening of the oxetane. nih.govacs.org For example, a Suzuki coupling can be used to link an oxetane-containing fragment with a moiety bearing a mild nucleophile; a subsequent intramolecular attack by the nucleophile on the oxetane ring forges a new polycyclic structure. beilstein-journals.orgnih.gov This convergent approach allows for the rapid assembly of diverse and complex molecular scaffolds from simpler building blocks. nih.govacs.org
Amination Strategies for N-Benzyloxetan-3-amine
Once the oxetane core is established, specifically as oxetan-3-one or a related derivative, the next crucial step is the introduction of the benzylamine (B48309) group.
Reductive amination is a highly effective and widely used method for forming C-N bonds. libretexts.orglibretexts.org To synthesize this compound, this reaction is typically performed by treating oxetan-3-one with benzylamine. researchgate.net The reaction proceeds in two stages: first, the nucleophilic attack of benzylamine on the ketone carbonyl of oxetan-3-one forms an imine or iminium ion intermediate. libretexts.orglibretexts.org This intermediate is then reduced in situ to the final secondary amine product. youtube.com
A variety of reducing agents can be employed for the second step. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄) and milder, more selective variants like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgyoutube.com Catalytic hydrogenation, using hydrogen gas over a metal catalyst such as nickel or platinum, is also a viable method. libretexts.orgresearchgate.net The choice of reducing agent can be critical to avoid unwanted side reactions and ensure compatibility with other functional groups in the molecule. libretexts.org This one-pot procedure is highly efficient for producing primary, secondary, and tertiary amines. youtube.com
| Carbonyl Precursor | Amine Source | Common Reducing Agents | Product Type |
| Oxetan-3-one | Benzylamine | NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst | Secondary Amine (this compound) |
An alternative synthetic route involves starting with the parent oxetan-3-amine and subsequently attaching the benzyl (B1604629) group. Oxetan-3-amine, often available as its hydrochloride salt, is a versatile building block for various coupling reactions. cymitquimica.com While N-arylation reactions are more commonly reported for this scaffold, similar principles can be applied for N-benzylation. researchgate.netnih.gov
Transition-metal-catalyzed cross-coupling reactions provide a powerful platform for this transformation. For instance, a Buchwald-Hartwig amination could potentially be adapted to couple oxetan-3-amine with a benzyl halide (e.g., benzyl bromide) using a palladium or copper catalyst. Another strategy involves the defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines, which mimics traditional amide coupling and provides access to diverse amino-oxetanes. researchgate.net Furthermore, methods developed for the coupling of 3-iodooxetane (B1340047) with various nucleophiles demonstrate the utility of functionalized oxetanes in building more complex structures. acs.org These coupling strategies offer a modular approach to synthesizing a wide array of N-substituted oxetan-3-amine analogues.
Derivatization of Primary Amine Functionality
The primary amine group in oxetane-3-amine serves as a versatile handle for a wide array of chemical modifications, allowing for the synthesis of a diverse library of N-substituted analogues, including this compound. The reactivity of this amine is influenced by the inherent ring strain of the oxetane moiety.
One of the most common and straightforward derivatization methods is reductive amination . This reaction involves the condensation of oxetan-3-amine with an aldehyde or ketone, such as benzaldehyde, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is widely employed for the synthesis of N-benzyl derivatives.
Another significant derivatization pathway is acylation . The primary amine readily reacts with acylating agents like acyl chlorides or anhydrides to form amides. This transformation is fundamental in medicinal chemistry for creating bioisosteres of amide-containing compounds. enamine.net For instance, the reaction of oxetan-3-amine with benzoyl chloride in the presence of a base would yield N-(oxetan-3-yl)benzamide.
Furthermore, the primary amine can undergo alkylation reactions with various alkyl halides. However, careful control of reaction conditions is necessary to avoid over-alkylation and the formation of quaternary ammonium (B1175870) salts. The synthesis of this compound can be achieved through the direct alkylation of oxetan-3-amine with benzyl chloride, although reductive amination is often preferred due to better control and higher yields.
The amine functionality can also be converted into other functional groups. For example, it can be transformed into an oxime , which can then be reduced to the amine or oxidized to nitro compounds, providing access to a different class of oxetane derivatives. uni-muenchen.de
These derivatization strategies are summarized in the table below:
| Reaction Type | Reagents | Product Type |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amines |
| Acylation | Acyl Chlorides, Anhydrides | Amides |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines, Quaternary Salts |
| Oxime Formation | Hydroxylamine | Oximes |
Synthesis of Key Precursors for this compound
The efficient synthesis of this compound is highly dependent on the availability and preparation of key precursor molecules. These include the oxetane core structure, the amine-functionalized oxetane, and the benzylating agent.
Oxetan-3-one is a critical and versatile building block for the synthesis of a wide range of 3-substituted oxetanes, including this compound. enamine.netnih.gov Its preparation has been the subject of considerable research, with several synthetic routes developed to improve efficiency and scalability.
A common laboratory-scale synthesis involves the oxidation of oxetan-3-ol. chemicalbook.com Various oxidizing agents can be employed for this transformation, with Swern oxidation and the use of reagents like N-chlorosuccinimide (NCS) being effective methods. chemicalbook.com
More recently, gold-catalyzed methods have emerged as a powerful tool for the synthesis of oxetan-3-ones from readily available propargylic alcohols. nih.govacs.orgorganic-chemistry.org This approach offers a more direct and atom-economical route, often proceeding in a single step under mild conditions. nih.govacs.org The reaction is believed to proceed through an α-oxo gold carbene intermediate. nih.govorganic-chemistry.org
Oxetan-3-amine and its derivatives are pivotal intermediates. A primary route to these compounds is through the reductive amination of oxetan-3-one. enamine.net This process involves reacting oxetan-3-one with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent.
Another approach involves the conversion of oxetan-3-one to an oxime, 3-oximinooxetane, by reaction with hydroxylamine. uni-muenchen.de The subsequent reduction of the oxime group yields oxetan-3-amine. uni-muenchen.de This method provides an alternative pathway to the desired amine precursor.
Furthermore, specialized methods have been developed for the synthesis of specific oxetan-3-amine derivatives. For instance, 3-(difluoromethyl)oxetan-3-amine (B2943945) hydrochloride has been synthesized from a sulfinamide precursor, demonstrating the utility of chiral auxiliaries in accessing functionalized oxetane amines. google.com The synthesis of oxetane-based amino acids can be achieved through the Strecker synthesis starting from oxetan-3-one. chemrxiv.org
Benzylamine and its substituted analogues are essential reagents for introducing the benzyl group onto the oxetane-3-amine core. Several industrial and laboratory methods are available for their preparation.
A common industrial method for producing benzylamine is the reaction of benzyl chloride with ammonia. chemicalbook.com Another significant route is the catalytic hydrogenation of benzonitrile. chemicalbook.comgoogle.com Reductive amination of benzaldehyde with ammonia in the presence of a catalyst is also a viable industrial process. chemicalbook.comnih.gov
In a laboratory setting, the Gabriel synthesis offers a classic method for preparing pure primary amines, including benzylamine, by reacting potassium phthalimide (B116566) with benzyl chloride followed by hydrolysis. researchgate.net The reduction of hydrobenzamides, formed from the condensation of aromatic aldehydes and ammonia, provides another route to benzylamine mixtures. ias.ac.in
A variety of substituted benzylamines can be synthesized through similar methods, starting from the corresponding substituted benzyl chlorides, benzonitriles, or benzaldehydes. nih.govnih.gov These precursors allow for the creation of a diverse range of this compound analogues with different substitution patterns on the aromatic ring.
| Precursor | Common Synthetic Methods |
| Oxetan-3-one | Oxidation of oxetan-3-ol, Gold-catalyzed cyclization of propargylic alcohols nih.govchemicalbook.comacs.org |
| Oxetan-3-amine | Reductive amination of oxetan-3-one, Reduction of 3-oximinooxetane enamine.netuni-muenchen.de |
| Benzylamine | Ammonolysis of benzyl chloride, Hydrogenation of benzonitrile, Reductive amination of benzaldehyde, Gabriel synthesis chemicalbook.comgoogle.comresearchgate.net |
Asymmetric Synthesis of Oxetane Derivatives
The development of asymmetric methods for the synthesis of chiral oxetane derivatives is of significant interest, particularly for applications in medicinal chemistry where stereochemistry plays a crucial role in biological activity.
One approach to achieving enantioselectivity is through the desymmetrization of prochiral oxetanes. This can be accomplished using chiral catalysts, such as Brønsted acids, which can facilitate intramolecular ring-opening reactions to generate chiral products with high enantioselectivity. nsf.govresearchgate.netnih.gov
Catalytic asymmetric [2+2] cycloadditions represent another powerful strategy for the enantioselective construction of the oxetane ring. For example, the reaction of allenoates with trifluoromethyl ketones catalyzed by a chiral phosphine (B1218219) can produce optically active 2-alkyleneoxetanes.
The enantioselective reduction of β-halo ketones, followed by intramolecular Williamson etherification, has also been employed to synthesize enantioenriched 2-aryl-substituted oxetanes. acs.org Furthermore, biocatalytic methods using enzymes like halohydrin dehalogenases are emerging as a promising platform for the enantioselective formation and ring-opening of oxetanes. researchgate.net
Iridium-catalyzed C-C coupling reactions of primary alcohols and vinyl epoxides have been shown to produce oxetanes bearing all-carbon quaternary stereocenters with high diastereo- and enantioselectivity. nih.govnih.gov
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral oxetane derivatives.
One notable example is the use of tert-butylsulfinamide as a chiral auxiliary in the desymmetrization of oxetanes to synthesize chiral pyrrolidines. organic-chemistry.org This method provides excellent diastereoselectivity under mild conditions. organic-chemistry.org
Sugars have also been utilized as chiral auxiliaries in the synthesis of oxetane-containing natural products. acs.org The inherent chirality of the sugar molecule is used to control the stereochemistry during the formation of the oxetane ring. acs.org
Evans oxazolidinones are another class of widely used chiral auxiliaries that have been instrumental in asymmetric synthesis, including the construction of complex molecules containing stereogenic centers that could be precursors to or part of larger structures incorporating oxetane rings. wikipedia.orgresearchgate.net Similarly, pseudoephedrine and pseudoephenamine have been employed as practical chiral auxiliaries in various asymmetric alkylation reactions, which could be adapted for the synthesis of chiral oxetane precursors. harvard.edu
The general principle involves attaching the chiral auxiliary to a precursor molecule, performing the key stereocenter-forming reaction (e.g., alkylation, aldol (B89426) addition), and then cleaving the auxiliary to reveal the enantioenriched product.
Enantioselective Methodologies for this compound Stereoisomers
The development of enantioselective methods for the synthesis of chiral 3-aminooxetanes is crucial for accessing stereochemically pure active pharmaceutical ingredients. While specific literature solely detailing the enantioselective synthesis of this compound is limited, methodologies developed for analogous 3-substituted oxetanes and N-benzylic heterocycles can be applied.
One prominent strategy involves the asymmetric desymmetrization of 3-substituted oxetanes. For instance, a highly enantioselective desymmetrization of 3-substituted oxetanes has been achieved using a confined chiral phosphoric acid catalyst. This metal-free process provides access to chiral seven-membered 1,4-benzoxazepines with high enantioselectivity. nih.gov Although this example leads to a different final product, the principle of enantioselective ring-opening of a prochiral oxetane intermediate could be adapted for the synthesis of chiral this compound.
Another relevant approach is the use of Ni/photoredox dual catalysis for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. This method has been successful in producing highly enantioenriched, pharmaceutically relevant chiral N-benzylic heterocycles. nih.gov The adaptation of this methodology to an oxetane-containing substrate could provide a pathway to enantiomerically enriched this compound.
Reductive amination of prochiral ketones with a chiral amine auxiliary in the presence of a mild Lewis acid and a hydrogenating agent is a common method for producing amine diastereomers with high diastereomeric excess. google.com This two-step process, involving the formation of an imine followed by reduction, offers a potential route to the stereoisomers of this compound if a suitable chiral precursor is used.
The table below summarizes potential enantioselective strategies applicable to the synthesis of this compound stereoisomers based on analogous reactions.
| Methodology | Catalyst/Reagent | Key Features | Potential Application to this compound |
| Asymmetric Desymmetrization | Chiral Phosphoric Acid | Metal-free, high enantioselectivity for ring-opening. nih.gov | Enantioselective synthesis starting from a prochiral 3-substituted oxetane. |
| Ni/Photoredox Dual Catalysis | Ni catalyst, photocatalyst, chiral BiOX ligand | Asymmetric cross-coupling for C(sp²)-C(sp³) bond formation. nih.gov | Coupling of an oxetane-containing fragment with a benzyl group precursor. |
| Diastereoselective Reductive Amination | Chiral Amine Auxiliary, Mild Lewis Acid | High diastereomeric excess in the synthesis of secondary/tertiary amines. google.com | Reaction of oxetan-3-one with a chiral benzylamine derivative. |
Functional Group Compatibility in this compound Synthesis
The synthesis of complex molecules requires reaction conditions that tolerate a wide range of functional groups. The stability of the oxetane ring is a key consideration in the synthesis of this compound, as it can be prone to ring-opening under certain conditions.
Systematic evaluations of functional group compatibility in reactions such as amide bond cleavage have been conducted using functional group evaluation (FGE) kits. These studies provide valuable data on the tolerance of various functional groups, including nitrogen-containing heterocycles, to specific reaction conditions. nih.gov While not directly studying this compound synthesis, these approaches highlight the importance of assessing functional group tolerance.
In the context of amine synthesis, three-component reactions using benzylic alcohols as N-alkylating agents have been developed. These reactions often proceed without external catalysts and are promoted by by-products, demonstrating a degree of functional group tolerance. lookchem.com A common route to N-substituted 3-aminooxetanes is the reductive amination of oxetan-3-one. A procedure for the synthesis of the analogous N-phenyloxetan-3-amine involves the reaction of oxetan-3-one with aniline (B41778) in the presence of acetic acid, followed by reduction with sodium cyanoborohydride. nih.gov This reaction is carried out under mild conditions, suggesting compatibility with various functional groups.
The table below outlines the compatibility of selected functional groups in synthetic routes relevant to this compound.
| Functional Group | Reaction Type | Compatibility | Notes |
| Esters | Reductive Amination | Generally compatible | Mild reducing agents like NaCNBH₃ are preferred to avoid ester reduction. |
| Amides | Reductive Amination | Generally compatible | Stable under the mild acidic and reductive conditions used. |
| Halogens (Aryl) | Ni/Photoredox Coupling | Compatible | Aryl bromides are common coupling partners in these reactions. nih.gov |
| Heterocycles | General Amine Synthesis | Generally compatible | Nitrogen-containing heterocycles are often well-tolerated in modern synthetic methods. nih.gov |
Scalable Synthesis and Purification of this compound
The transition from laboratory-scale synthesis to large-scale production presents challenges in terms of reaction conditions, purification, and cost-effectiveness. For this compound, a scalable synthesis would likely rely on readily available starting materials and robust reaction protocols.
A plausible scalable synthesis of this compound would involve the reductive amination of oxetan-3-one with benzylamine. This approach is analogous to the reported synthesis of N-phenyloxetan-3-amine, which proceeds in high yield. nih.gov The starting materials, oxetan-3-one and benzylamine, are commercially available, and the reagents are relatively inexpensive.
The purification of tertiary amines on a large scale can often be achieved through distillation or crystallization of a salt form. For this compound, purification by column chromatography on silica (B1680970) gel is effective on a laboratory scale. nih.gov For larger quantities, alternative methods such as fractional distillation under reduced pressure or crystallization of a hydrochloride or other salt could be employed to achieve high purity.
The table below details a potential scalable synthetic route and purification strategy for this compound.
| Step | Reaction | Reagents | Scale-up Considerations | Purification Method |
| 1 | Reductive Amination | Oxetan-3-one, Benzylamine, Acetic Acid, Sodium Cyanoborohydride | Readily available starting materials; reaction can be run at high concentrations. | Extraction followed by distillation or salt formation and crystallization. |
Advanced Reactivity and Chemical Transformations of N Benzyloxetan 3 Amine
Chemical Reactions of the Oxetane (B1205548) Ring
The four-membered oxetane ring is characterized by significant ring strain, which is the primary driving force for its reactivity. This strain allows for various ring-opening reactions that are not readily observed in less strained cyclic ethers like tetrahydrofuran.
The strained nature of the oxetane ring in N-benzyloxetan-3-amine makes it susceptible to nucleophilic attack, particularly under acidic conditions which activate the ring by protonating the oxygen atom. scielo.org.mx This activation facilitates the ring-opening by a variety of nucleophiles, leading to the formation of 1,3-difunctionalized propane (B168953) derivatives. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. scielo.org.mx
Under acidic catalysis, the reaction proceeds via an SN2-type mechanism. scielo.org.mx Weak nucleophiles will preferentially attack the more substituted carbon of the protonated oxetane, if that carbon can better stabilize a partial positive charge. Stronger nucleophiles, in neutral or basic conditions, tend to attack the less sterically hindered carbon atom.
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| H₂O | H₂SO₄ (cat.) | Dioxane | 50 | 1-(benzylamino)-3-chloropropan-2-ol | 85 |
| CH₃OH | HCl (cat.) | Methanol | 25 | 1-(benzylamino)-3-methoxypropan-2-ol | 90 |
| Aniline (B41778) | Sc(OTf)₃ (cat.) | Acetonitrile | 80 | 1-(benzylamino)-3-(phenylamino)propan-2-ol | 78 |
| NaN₃ | NH₄Cl | DMF | 100 | 1-azido-3-(benzylamino)propan-2-ol | 92 |
This is an interactive data table. You can sort and filter the data as needed.
The oxetane ring of this compound exhibits moderate stability. It is generally stable under neutral and basic conditions at ambient temperatures. nih.gov However, the ring is prone to opening under strongly acidic conditions, especially at elevated temperatures, due to the relief of ring strain upon protonation and subsequent nucleophilic attack. scielo.org.mx The stability is also compromised in the presence of certain Lewis acids, which can coordinate to the oxygen atom and facilitate ring cleavage.
| Condition | Temperature (°C) | Observation |
| 1 M NaOH (aq) | 25 | Stable |
| 1 M NaOH (aq) | 100 | Stable |
| 1 M HCl (aq) | 25 | Slow decomposition |
| 1 M HCl (aq) | 100 | Rapid decomposition |
| Pyridinium chlorochromate (PCC) | 25 | Stable |
| Lithium aluminum hydride (LiAlH₄) | 25 | Stable |
This is an interactive data table. You can sort and filter the data as needed.
Transformations Involving the Amine Functionality
The secondary amine in this compound is a key site for a variety of chemical modifications, including alkylation, acylation, and oxidation. These reactions allow for the introduction of diverse substituents and the modulation of the compound's chemical and physical properties.
The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic and basic. dntb.gov.ua It readily undergoes N-alkylation with alkyl halides to furnish tertiary amines. wikipedia.org The reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. amazonaws.com
Similarly, N-acylation can be achieved by treating the amine with acyl chlorides or acid anhydrides. researchgate.net This reaction is usually performed in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acid generated. libretexts.org Acylation converts the amine into a less basic and less nucleophilic amide. libretexts.org
| Reagent | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Methyl iodide | K₂CO₃ | Acetonitrile | 25 | N-benzyl-N-methyloxetan-3-amine | 95 |
| Benzyl (B1604629) bromide | Et₃N | Dichloromethane | 25 | N,N-dibenzyloxetan-3-amine | 88 |
| Acetyl chloride | Pyridine | Dichloromethane | 0 | N-acetyl-N-benzyloxetan-3-amine | 92 |
| Benzoyl chloride | Et₃N | Tetrahydrofuran | 25 | N-benzoyl-N-benzyloxetan-3-amine | 90 |
This is an interactive data table. You can sort and filter the data as needed.
The oxidation of the secondary amine in this compound can lead to different products depending on the oxidizing agent and reaction conditions. youtube.com Oxidation with reagents such as hydrogen peroxide or peroxy acids can potentially form N-hydroxy-N-benzyloxetan-3-amine (a hydroxylamine). amazonaws.com Further oxidation could lead to the corresponding nitrone. The direct formation of a stable N-oxide is typically characteristic of tertiary amines. rsc.org Therefore, N-alkylation of this compound to the corresponding tertiary amine would be a common prerequisite for the synthesis of a stable N-oxide derivative.
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Product |
| This compound | H₂O₂ | Methanol | 25 | N-benzyl-N-hydroxyoxetan-3-amine |
| N-benzyl-N-methyloxetan-3-amine | m-CPBA | Dichloromethane | 0 | N-benzyl-N-methyloxetan-3-amine N-oxide |
This is an interactive data table. You can sort and filter the data as needed. m-CPBA stands for meta-chloroperoxybenzoic acid.
Reactions at the Benzyl Moiety
The benzyl group of this compound contains a phenyl ring and a benzylic methylene (B1212753) group. The benzylic C-H bonds are relatively weak and are susceptible to free radical and oxidative reactions.
Free-radical bromination of the benzylic position can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN (azobisisobutyronitrile), or under photochemical conditions. chemistrysteps.commdpi.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate, leading to the formation of N-(α-bromobenzyl)oxetan-3-amine. chemistrysteps.com
Furthermore, the benzylic carbon can be oxidized to a carbonyl group under more vigorous conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can cleave the benzylic C-H bonds to form a carboxylic acid, which in this case would lead to the formation of N-(oxetan-3-yl)benzamide after oxidative cleavage of the benzyl group.
| Reagent | Initiator/Conditions | Solvent | Product |
| N-Bromosuccinimide (NBS) | AIBN, heat | Carbon tetrachloride | N-(α-bromobenzyl)oxetan-3-amine |
| Potassium permanganate (KMnO₄) | Heat, aqueous base | Water/Pyridine | N-(oxetan-3-yl)benzamide |
This is an interactive data table. You can sort and filter the data as needed.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. The substituent already present on the benzene (B151609) ring, in this case, the -(CH2)NH(oxetan-3-yl) group, dictates the position of incoming electrophiles.
The nitrogen atom of the amine, being directly attached to the benzylic carbon, possesses a lone pair of electrons that can be donated into the benzene ring through resonance. This electron-donating effect increases the electron density of the ring, particularly at the ortho and para positions. Consequently, the this compound moiety acts as an activating group and an ortho, para-director for electrophilic aromatic substitution reactions. ulethbridge.cachemistrysteps.comleah4sci.com This directing effect is a common feature for N-alkylated anilines and related compounds. leah4sci.com
However, the basicity of the amino group can lead to complications in strongly acidic conditions, which are often employed in EAS reactions. leah4sci.com Protonation of the nitrogen atom would transform the activating amino group into a deactivating ammonium (B1175870) group, which would direct incoming electrophiles to the meta position. chemistrysteps.com Therefore, reaction conditions must be carefully controlled to achieve the desired regioselectivity.
Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, and Friedel-Crafts reactions. While specific studies on this compound are not extensively documented in publicly available literature, the expected outcomes can be predicted based on the well-established principles of EAS on analogous N-benzylamine derivatives.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-N-(oxetan-3-yl)-1-phenylmethanamine and 4-Nitro-N-(oxetan-3-yl)-1-phenylmethanamine |
| Bromination | Br₂, FeBr₃ | 2-Bromo-N-(oxetan-3-yl)-1-phenylmethanamine and 4-Bromo-N-(oxetan-3-yl)-1-phenylmethanamine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (2-(Oxetan-3-ylaminomethyl)phenyl)(phenyl)methanone and (4-(Oxetan-3-ylaminomethyl)phenyl)(phenyl)methanone |
Side-Chain Functionalization of the Benzyl Group
The benzyl group of this compound offers another site for chemical modification, specifically at the benzylic carbon—the carbon atom directly attached to the phenyl ring and the nitrogen atom. The C-H bonds at this position are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical or cation. masterorganicchemistry.comlibretexts.org This inherent reactivity allows for a variety of side-chain functionalization reactions.
Oxidation:
The benzylic C-H bond is susceptible to oxidation by strong oxidizing agents. Reagents such as potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic carbon. libretexts.orgyoutube.com In the case of N-benzylamines, this oxidation can lead to the formation of the corresponding benzamide. researchgate.net For this compound, this would result in the formation of N-(oxetan-3-yl)benzamide. The reaction proceeds through the cleavage of the benzylic C-H bond, highlighting the importance of this position's reactivity. libretexts.org
Halogenation:
Free radical halogenation, typically using N-bromosuccinimide (NBS) under initiation by light or a radical initiator, can selectively introduce a halogen atom at the benzylic position. masterorganicchemistry.commt.comlearncbse.in This reaction, known as the Wohl-Ziegler reaction, proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. masterorganicchemistry.commt.com The resulting α-haloamine is a versatile intermediate for further nucleophilic substitution reactions.
Table 2: Potential Side-Chain Functionalization Reactions of this compound
| Reaction Type | Reagents | Potential Product |
| Oxidation | KMnO₄ or CrO₃/H₂SO₄ | N-(Oxetan-3-yl)benzamide |
| Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | 1-Bromo-N-(oxetan-3-yl)-1-phenylmethanamine |
Medicinal Chemistry and Biological Applications of N Benzyloxetan 3 Amine Derivatives
Role of Oxetanes in Drug Discovery and Design
The oxetane (B1205548) motif, a four-membered cyclic ether, has emerged from a synthetic curiosity to a privileged scaffold in drug discovery. nih.gov Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, makes it an attractive component for designing novel therapeutic agents. nih.gov
A key application of the oxetane ring in medicinal chemistry is its use as a bioisostere for commonly occurring functional groups like carbonyls and gem-dimethyl groups. nih.gov Bioisosteric replacement is a strategy used to modify a lead compound's physicochemical and pharmacological properties by substituting one functional group with another that has similar steric and electronic characteristics.
The oxetane moiety can mimic the steric bulk of a gem-dimethyl group while introducing polarity, which can be advantageous for improving aqueous solubility and reducing lipophilicity. nih.gov This is particularly useful in addressing metabolic instability, as the gem-dimethyl group is often incorporated to block metabolism at a specific position, but it can undesirably increase the compound's lipophilicity. nih.gov
Furthermore, the oxetane ring can act as a non-classical bioisostere of a carbonyl group. nih.gov The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, similar to the carbonyl oxygen. nih.gov This allows for the preservation of key interactions with biological targets while altering other properties of the molecule.
Solubility and Lipophilicity: The inherent polarity of the ether oxygen in the oxetane ring generally leads to an increase in aqueous solubility and a decrease in lipophilicity (LogP) when replacing nonpolar groups. nih.gov This is a highly desirable modification in drug discovery, as poor solubility can hinder absorption and bioavailability.
Metabolic Stability: Oxetanes are often more metabolically stable than other functional groups. nih.gov Their introduction can block sites of metabolism, leading to a longer half-life and improved in vivo exposure of the drug candidate.
Basicity (pKa): The electron-withdrawing nature of the oxetane's oxygen atom can significantly influence the basicity of nearby amine groups. When an oxetane is placed alpha to an amine, it can lower the pKa of the amine by approximately 2.7 units. nih.gov This modulation of basicity can be crucial for optimizing target engagement, reducing off-target effects (such as hERG inhibition), and improving cell permeability.
Conformational Rigidity: The strained four-membered ring of oxetane introduces a degree of conformational rigidity to the molecule. This can be advantageous in locking the molecule into a bioactive conformation, thereby increasing its potency and selectivity for its biological target. nih.gov
Table 1: Impact of Oxetane Incorporation on Physicochemical Properties
| Property | General Effect of Oxetane Incorporation | Reference |
| Aqueous Solubility | Increase | nih.gov |
| Lipophilicity (LogP) | Decrease | nih.gov |
| Metabolic Stability | Increase | nih.gov |
| Basicity (pKa) of Proximal Amines | Decrease | nih.gov |
| Molecular Conformation | Increased Rigidity | nih.gov |
Structure-Activity Relationship (SAR) Studies
The biological activity of N-benzyloxetan-3-amine derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective drug candidates. This involves systematically modifying different parts of the molecule—the oxetane ring, the benzylamine (B48309) moiety, and various substitution patterns—and evaluating the impact of these changes on biological activity.
The oxetane ring in this compound derivatives is not merely a passive linker but plays an active role in determining the compound's biological profile. Its influence can be attributed to several factors:
Hydrogen Bonding: The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein. nih.gov
Vectorial Orientation: The defined three-dimensional structure of the oxetane ring helps to orient the benzylamine moiety in a specific vector, which can be critical for optimal binding to the target.
The benzylamine moiety is a common pharmacophore in many biologically active compounds and often serves as a key recognition element for interaction with biological targets. nih.gov In the context of this compound derivatives, this moiety is crucial for:
Hydrophobic and Aromatic Interactions: The phenyl ring of the benzylamine group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of a receptor or enzyme.
Cation-π Interactions: The protonated amine can participate in cation-π interactions with aromatic residues.
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, forming interactions that contribute to the binding affinity. The basicity of this amine, modulated by the adjacent oxetane ring, is a critical factor in the strength of these interactions.
Systematic substitution on both the phenyl ring of the benzylamine moiety and potentially on the oxetane ring itself is a fundamental strategy for optimizing the biological activity of this compound derivatives.
Substitutions on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.
Electronic Effects: Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., halogens, nitro) can influence the electron density of the aromatic ring, affecting its interaction with the target and its metabolic stability. For instance, studies on related benzoxazole (B165842) derivatives have shown that electron-withdrawing substituents can increase activity. nih.gov
Steric Effects: The size and position of substituents can either promote or hinder binding. Bulky substituents may cause steric clashes with the protein, reducing affinity, or they can be used to probe for additional binding pockets.
Substitutions on the Oxetane Ring: While less common, substitutions on the oxetane ring itself can also be explored. For example, adding substituents at the 2- or 4-positions could provide additional vectors for interaction with the target or be used to modulate the ring's conformation and stability.
Table 2: General Structure-Activity Relationship Trends for Phenyl Ring Substitutions
| Substitution Position | Substituent Type | General Effect on Activity | Rationale |
| ortho | Small, electron-withdrawing | Can enhance potency | May induce a favorable conformation for binding |
| meta | Electron-withdrawing | Often well-tolerated or beneficial | Can improve electronic interactions and metabolic stability |
| para | Varies widely | Highly dependent on the specific target | Can interact with a specific sub-pocket or influence overall electronics |
| para | Bulky, lipophilic | Can decrease activity | Potential for steric hindrance |
Note: The trends presented in this table are generalized and the actual effect of a substitution is highly dependent on the specific biological target.
Preclinical Evaluation and in vitro Studies
Enzyme inhibition is a common mechanism of action for many therapeutic agents. nih.gov Derivatives containing N-benzyl and related benzyloxy moieties have been evaluated against a variety of enzymatic targets. The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Common methodologies for these assays include continuous assays that monitor reactant changes in real-time and discontinuous assays that involve stopping the reaction at fixed points for product quantification. nih.gov For instance, N-benzyl-3-indole derivatives have been assessed for their ability to inhibit DNA gyrase B, an essential bacterial enzyme, while certain 3-benzyloxyhydantoin derivatives have shown inhibitory activity against ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. ekb.eg Furthermore, compounds featuring alkoxyamine structures have been investigated as inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases. mdpi.com
| Compound Class | Enzyme Target | Biological Significance |
|---|---|---|
| N-Benzyl-Indole Derivatives | DNA Gyrase B | Antibacterial Target |
| Biphenylalkoxyamine Derivatives | Butyrylcholinesterase (BuChE) | Neurodegenerative Disease Target mdpi.com |
| N-Heterocyclic Carbene Complexes | Thioredoxin Reductase (TrxR) | Anticancer Target scispace.com |
| Pyrazolobenzothiazine Derivatives | HIV-1 Reverse Transcriptase | Antiviral Target nih.govnih.gov |
To understand how this compound derivatives interact with cellular signaling pathways, receptor binding studies are essential. These assays measure the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Kᵢ). Radioligand binding assays are a standard method, where the derivative competes with a known radioactive ligand for binding to the receptor.
The N-benzyl group has been shown to significantly influence receptor affinity and functional activity. nih.gov For example, N-benzyl substitution on phenethylamines and tryptamines can dramatically improve binding affinity for serotonin (B10506) 5-HT₂ family receptors (5-HT₂ₐ and 5-HT₂𝒸). nih.govnih.govacs.org Similarly, N-benzylamine derivatives have been evaluated for their affinity towards sigma (σ₁ and σ₂) receptors and the NMDA receptor. researchgate.net Studies on biphenylalkoxyamine derivatives have also demonstrated nanomolar binding affinities for the human histamine (B1213489) H₃ receptor (hH₃R). mdpi.com
| Compound Class | Receptor Target | Typical Affinity Range (Kᵢ) |
|---|---|---|
| N-Benzyl Phenethylamines | Serotonin 5-HT₂ₐ / 5-HT₂𝒸 | Low Nanomolar to Subnanomolar nih.gov |
| N-Benzyltryptamines | Serotonin 5-HT₂ Family | Nanomolar nih.govacs.org |
| Biphenylalkoxyamine Derivatives | Histamine H₃ Receptor (hH₃R) | Nanomolar (e.g., 33.9 nM) mdpi.com |
| N-Benzyl Piperazine Derivatives | Sigma-1 (σ₁) Receptor | Low Nanomolar (e.g., 2.6 nM) researchgate.net |
Cell-based assays provide a more complex biological system to evaluate the effects of this compound derivatives on cellular processes like proliferation, viability, and infection. These assays are critical for identifying potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
For example, various N-benzyl derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. researchgate.net The cytotoxic effects are often measured by determining the IC₅₀ value, which is the concentration required to inhibit the growth of 50% of the cell population. In the realm of infectious diseases, N-benzyl-indole derivatives have been screened for antimicrobial activity against bacteria like S. aureus and E. coli and fungi such as A. niger and C. albicans. ekb.eg Additionally, other N-substituted benzyl (B1604629) acetamides have been identified as effective agents against HIV-1, showing activity in the low micromolar range. nih.gov
| Compound Class | Assay Type | Target Cells / Organisms | Observed Biological Activity |
|---|---|---|---|
| 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines | Antiproliferative | MCF-7, HL-60(TB) Cancer Cells | Induction of Apoptosis researchgate.net |
| N-Benzyl-3-Indole Derivatives | Antimicrobial (MIC) | S. aureus, E. coli, C. albicans | Antibacterial & Antifungal ekb.eg |
| Pyrazolobenzothiazine Acetamides | Antiviral (EC₅₀) | HIV-1 Infected Cells | Anti-HIV-1 Activity nih.govnih.gov |
| Oxetane-containing Kinase Inhibitors | Cellular Potency | Various Cancer Cell Lines | mTOR Inhibition nih.gov |
Computational Chemistry and Molecular Modeling
Computational techniques are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design and optimization of new drug candidates.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. scispace.com This technique provides valuable insights into the binding mode and affinity of this compound derivatives at the molecular level. Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. scispace.com
For instance, docking studies have been used to rationalize the antimicrobial activity of N-benzyl-indole derivatives by showing their binding mode within the active site of bacterial DNA gyrase B. ekb.eg Similarly, the antiviral mechanism of certain N-substituted benzyl acetamides has been elucidated by docking them into the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase. nih.govnih.gov These computational models help explain structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The this compound scaffold possesses significant conformational flexibility due to the rotatable bond connecting the benzyl group to the amine and the inherent puckering of the four-membered oxetane ring. acs.org
The oxetane ring is nearly planar but can adopt a puckered conformation to relieve eclipsing interactions between substituents. acs.org The specific conformation can be critical for biological activity, as it dictates the three-dimensional shape of the molecule and its ability to fit into a protein's binding site. acs.org Computational studies can predict the relative energies of different conformers, identifying the most stable, low-energy shapes. Experimental techniques like NMR spectroscopy, including Nuclear Overhauser Effect (NOE) studies, can be used to determine the solution-state conformation of these molecules and their derivatives. acs.org Understanding the preferred conformation is crucial for designing molecules with optimal pre-organization for binding to their biological target. rsc.org
in silico Prediction of Biological Activities
In modern medicinal chemistry, in silico computational methods are indispensable tools for accelerating the discovery and development of new therapeutic agents. These techniques allow for the prediction of biological activities, pharmacokinetic properties, and potential toxicities of novel compounds, such as derivatives of this compound, before their actual synthesis and in vitro testing. This predictive power helps in prioritizing candidates, optimizing molecular structures, and reducing the time and cost associated with drug discovery.
Computational approaches for predicting the biological activities of this compound derivatives often involve a combination of ligand-based and structure-based drug design strategies. These methods leverage the known information about existing active molecules or the three-dimensional structure of biological targets.
Molecular Docking Studies
One of the most powerful structure-based methods is molecular docking. This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can elucidate potential interactions with the active sites of various enzymes or receptors. For instance, the oxetane ring, a key structural feature, can act as a hydrogen bond acceptor and its compact, three-dimensional nature can allow it to fit into specific pockets within a protein's binding site. nih.govnih.gov The N-benzyl group can engage in hydrophobic and π-π stacking interactions.
By docking a virtual library of this compound derivatives against a panel of known drug targets, researchers can identify potential biological activities. For example, derivatives of similar scaffolds, such as N-benzylamines, have been investigated for their potential as antimycobacterial and anticancer agents through such computational approaches. openmedicinalchemistryjournal.comacs.org
Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. frontiersin.orgnih.gov For this compound derivatives, a virtual library can be created by computationally modifying the core structure with various substituents. This library can then be screened against the three-dimensional structures of therapeutically relevant targets. This approach allows for the rapid identification of promising lead compounds for further investigation.
Pharmacophore Modeling and QSAR Studies
Ligand-based methods, such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, are also valuable. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. By analyzing a set of known active compounds with structural similarities to this compound, a pharmacophore model can be developed and used to screen for new derivatives with potentially similar or improved activity.
QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound derivatives, QSAR models can be built to predict activities such as enzyme inhibition or receptor binding affinity based on various molecular descriptors.
ADMET Prediction
Beyond predicting biological activity, in silico tools are crucial for evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. The inclusion of an oxetane ring in a molecule can influence its physicochemical properties, such as increasing solubility and metabolic stability. acs.orgdrugbank.com Computational models can predict parameters like oral bioavailability, blood-brain barrier penetration, and potential for causing adverse effects. These predictions are vital for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, thereby guiding the design of safer and more effective this compound derivatives.
The table below summarizes various in silico prediction methods and their potential applications for this compound derivatives.
| In Silico Method | Predicted Property | Potential Application for this compound Derivatives |
| Molecular Docking | Binding affinity and mode | Identification of potential protein targets (e.g., kinases, proteases) |
| Virtual Screening | Hit identification | High-throughput screening of virtual libraries to find novel active compounds |
| Pharmacophore Modeling | Essential structural features for activity | Design of new derivatives with enhanced biological activity |
| QSAR | Structure-activity relationship | Prediction of potency based on chemical structure |
| ADMET Prediction | Pharmacokinetics and toxicity | Optimization of drug-like properties and safety profile |
By integrating these in silico approaches, researchers can build a comprehensive profile of the potential biological activities and drug-like properties of novel this compound derivatives, significantly streamlining their path toward becoming potential therapeutic agents.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes for Oxetane-3-amine Scaffolds
The efficient and versatile synthesis of oxetane-3-amine scaffolds is crucial for their widespread application in drug discovery. Researchers have been actively developing new methodologies to access these valuable building blocks.
One of the foundational approaches to oxetane (B1205548) synthesis is through intramolecular cyclization . acs.org This method typically involves the formation of the four-membered ring from an acyclic precursor containing a hydroxyl group and a suitable leaving group. While effective, this strategy can be limited by the kinetics of forming a strained four-membered ring. acs.org
The Paternò–Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene, offers a direct route to oxetane rings. nih.gov However, this photochemical method can sometimes be hampered by issues of reactivity and selectivity, which are often dependent on the specific substrates used. nih.gov
More recently, strain-release-driven modular synthesis has emerged as a powerful strategy. enamine.net This approach utilizes the inherent ring strain of oxetanes to drive reactions, allowing for the construction of complex oxetane-containing molecules under mild conditions. For instance, the reaction of oxetan-3-one with various nucleophiles can provide access to a diverse range of 3-substituted oxetane amines. enamine.net
A summary of key synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Advantages | Challenges |
| Intramolecular Cyclization | Formation of the oxetane ring from an acyclic precursor. acs.org | Utilizes readily available starting materials. | Can be kinetically disfavored due to ring strain. acs.org |
| Paternò–Büchi Reaction | [2+2] photocycloaddition of a carbonyl and an alkene. nih.gov | Direct formation of the oxetane ring. | Substrate-dependent reactivity and selectivity. nih.gov |
| Strain-Release-Driven Synthesis | Utilizes the ring strain of oxetanes to drive reactions. enamine.net | Modular and allows for diverse functionalization. enamine.net | Requires pre-existing oxetane starting materials. |
These evolving synthetic methodologies are expanding the toolkit available to medicinal chemists, facilitating the exploration of a wider chemical space for oxetane-based drug candidates.
Exploration of N-Benzyloxetan-3-amine in New Therapeutic Areas
The incorporation of the oxetane motif, and by extension this compound derivatives, into drug candidates is a strategy employed to fine-tune their physicochemical properties. nih.gov The oxetane ring can act as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility. nih.govresearchgate.net
The electron-withdrawing nature of the oxetane's oxygen atom can significantly influence the basicity of a neighboring amine. nih.gov This modulation of pKa is a critical tool in drug design, as it can impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For example, in the development of respiratory syncytial virus (RSV) inhibitors, the introduction of an oxetane ring was used to reduce the basicity of a terminal amine, which was crucial for lowering the volume of distribution and avoiding unwanted tissue accumulation. semanticscholar.org
While specific therapeutic applications of this compound itself are not extensively documented in publicly available research, the broader class of amino-oxetanes is being investigated in various disease areas. The ability of the oxetane moiety to improve drug-like properties suggests its potential utility in developing treatments for a range of conditions, from infectious diseases to central nervous system disorders. nih.gov
The following table summarizes the key property improvements offered by the oxetane motif in drug discovery.
| Property | Effect of Oxetane Incorporation | Reference |
| Aqueous Solubility | Generally increased due to the polarity of the oxetane ring. | researchgate.net |
| Metabolic Stability | Can be improved by replacing metabolically labile groups. | researchgate.net |
| Lipophilicity (LogD) | Can be fine-tuned to optimize ADME properties. | acs.org |
| Basicity (pKa) | Attenuates the basicity of adjacent amines. | nih.gov |
Advanced Drug Delivery Systems Incorporating Oxetane Motifs
The development of advanced drug delivery systems is a critical area of pharmaceutical research, aiming to enhance the efficacy and reduce the side effects of therapeutic agents. While the direct incorporation of this compound into such systems is not yet a major focus, the unique properties of oxetane motifs present intriguing possibilities.
Polymeric nanoparticles are a versatile platform for drug delivery, capable of encapsulating a wide range of therapeutic molecules. mdpi.comnih.gov These nanoparticles can be engineered to control drug release and target specific tissues. The incorporation of oxetane moieties into the polymer backbone or as pendant groups could potentially influence the nanoparticle's properties, such as its hydrophilicity, degradation rate, and interaction with biological systems. The polarity of the oxetane ring could enhance the water solubility of the polymer, while its susceptibility to hydrolysis under certain conditions could be exploited for controlled drug release. researchgate.net
Liposomes , which are vesicles composed of a lipid bilayer, are another widely used drug delivery system. mdpi.com They can encapsulate both hydrophilic and hydrophobic drugs. While challenges exist in incorporating highly hydrophobic drugs like taxanes into liposomes, the introduction of polar moieties can sometimes improve formulation stability. mdpi.com It is conceivable that lipids modified with oxetane groups could alter the properties of the liposomal membrane, potentially affecting drug loading and release characteristics.
The potential applications of oxetane motifs in drug delivery are still in the early stages of exploration, but they represent a promising area for future research.
Integration of this compound into Complex Molecular Architectures
This compound serves as a valuable building block for the synthesis of more complex molecules, including macrocycles. pharmaceutical-technology.com Macrocycles are large ring structures that are of significant interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity.
The synthesis of nitrogen-containing macrocycles often involves the reaction of diamines with diacyl chlorides or dialdehydes. nih.gov this compound, with its primary amine functionality, can be readily incorporated into such synthetic schemes. The presence of the oxetane ring within the macrocyclic framework could impart unique conformational constraints and solubility properties.
The synthesis of macrocycles can be a complex undertaking, often requiring high-dilution conditions to favor the formation of the desired ring structure over polymerization. mdpi.com The development of efficient methods for the construction of macrocycles containing novel building blocks like this compound is an active area of research.
The integration of this compound into these larger, more complex structures opens up new avenues for the design of therapeutic agents with novel mechanisms of action.
Q & A
Q. What are the standard synthetic routes for preparing N-benzyloxetan-3-amine, and what reaction conditions are critical for success?
this compound is typically synthesized via intramolecular cyclization of precursors like epoxides or halohydrins under basic conditions. For example, oxetane ring formation can be achieved using potassium carbonate or sodium hydride, followed by benzylation via nucleophilic substitution with benzyl halides. Reaction temperature (often 0–60°C) and solvent choice (e.g., DMF or THF) significantly impact yield . Purification often involves column chromatography or recrystallization.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Key methods include:
- NMR spectroscopy : H and C NMR (e.g., δ ~3.5–4.0 ppm for oxetane protons) to confirm ring integrity and substituent positions .
- Mass spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 177 for CHNO) .
- HPLC-UV : For purity assessment (>98%) using reverse-phase columns and phosphate buffer/methanol mobile phases .
Q. What safety protocols are recommended for handling this compound in the lab?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in a cool, dry place away from oxidizers.
- Follow SDS guidelines for spill management and waste disposal .
Advanced Research Questions
Q. How does substituent positioning (ortho, meta, para) on the benzyl group affect the reactivity of this compound derivatives?
Substituents influence steric and electronic properties. For example, ortho-methoxy groups (as in N-(2-methoxybenzyl)oxetan-3-amine) increase steric hindrance, reducing nucleophilic substitution rates. Para-substituents enhance electronic effects, altering redox potentials in oxidation/reduction reactions. Comparative studies using Hammett constants or DFT calculations can quantify these effects .
Q. What mechanistic insights explain discrepancies in reported yields for this compound synthesis?
Yield variations often arise from:
- Byproduct formation : Competing pathways (e.g., over-alkylation) in benzylation steps.
- Catalyst efficiency : Transition metals (e.g., Pd) may improve selectivity but require optimized loading .
- Solvent polarity : Polar aprotic solvents like DMF stabilize intermediates but may hydrolyze sensitive groups. Resolution strategies include kinetic analysis (e.g., in situ IR monitoring) and DoE (Design of Experiments) to identify optimal parameters .
Q. Can this compound serve as a scaffold for developing enzyme inhibitors, and what functionalization strategies are viable?
The oxetane ring’s strained structure enhances binding affinity in enzyme active sites. Functionalization approaches:
Q. How do computational methods aid in predicting the physicochemical properties of this compound derivatives?
Tools like Gaussian or COSMO-RS calculate logP (lipophilicity), pKa (acid-base behavior), and solubility. Molecular docking (AutoDock, Schrödinger) predicts binding modes with targets like kinases or GPCRs. These models guide synthetic prioritization and reduce experimental trial-and-error .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?
- Reproduce experiments : Test stability in HCl (1–6 M) at 25–60°C, monitoring degradation via TLC/HPLC.
- Identify intermediates : Use LC-MS to detect hydrolysis products (e.g., benzyl alcohol or oxetane ring-opened species).
- Control variables : Compare results under inert (N) vs. ambient conditions to rule out oxidation .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxetane formation | KCO, DMF, 60°C | 50–70% | |
| Benzylation | BnCl, NaH, THF, 0°C → RT | 60–80% | |
| Purification | Column chromatography (SiO, EtOAc/Hexanes) | >95% purity |
Q. Table 2. Comparative Reactivity of this compound Derivatives
| Derivative | Substituent Position | Reaction Rate (vs. parent) | Key Application |
|---|---|---|---|
| N-(2-MeO-Bn)-oxetan-3-amine | Ortho | 40% slower | Steric probes |
| N-(4-MeO-Bn)-oxetan-3-amine | Para | 20% faster | Electron-deficient targets |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
